molecular formula C6H11ClFN B8050061 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B8050061
M. Wt: 151.61 g/mol
InChI Key: IWDJFFZVYKPXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1826900-79-1) is a fluorinated bicyclopentane derivative with the molecular formula C₅H₉ClFN and a molecular weight of 153.58 g/mol . This compound is characterized by its rigid bicyclo[1.1.1]pentane (BCP) scaffold, which imparts unique steric and electronic properties. The fluoromethyl group at the 3-position enhances metabolic stability and bioavailability, making it valuable in medicinal chemistry for replacing traditional aromatic rings .

Properties

IUPAC Name

3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDJFFZVYKPXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate bicyclic precursor, such as bicyclo[1.1.1]pentane.

  • Fluoromethylation: The bicyclic precursor undergoes fluoromethylation, where a fluoromethyl group is introduced to the structure. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

  • Amination: The fluoromethylated intermediate is then subjected to amination to introduce the amine group. This step may involve the use of ammonia or an amine source under specific reaction conditions.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the fluoromethyl or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Fluoromethyl-substituted ketones or aldehydes.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the fluoromethyl or amine groups.

Scientific Research Applications

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluoromethyl group can enhance the compound's binding affinity and stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (HPLC)
  • Storage : 2–8°C under argon .
  • Applications : Used in drug discovery as a bioisostere for para-substituted arenes, particularly in central nervous system (CNS) and enzyme inhibitor targets .

Comparison with Structural Analogs

Structural and Functional Group Variations

The BCP scaffold is highly modular, allowing substitutions at the 3-position with fluorinated or aryl groups. Below is a comparison of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl F C₅H₉ClFN 153.58 1826900-79-1 CNS drug candidates
3-(4-Fluorophenyl)BCP-1-amine HCl 4-Fluorophenyl C₁₁H₁₂ClFN 228.67 2306270-21-1 Kinase inhibitors
3-(1,1-Difluoroethyl)BCP-1-amine HCl CF₂CH₃ C₇H₁₁ClF₂N 202.62 1886967-27-6 Protease inhibitors
3-PhenylBCP-1-amine HCl Phenyl C₁₁H₁₄ClN 195.69 83249-11-0 BACE1 inhibitors
3-(Trifluoromethyl)BCP-1-amine HCl CF₃ C₆H₉ClF₃N 203.59 2248730-49-4 Radioligands

Key Observations :

  • Fluorination Impact: Fluorine atoms at the 3-position improve metabolic stability and membrane permeability. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine HCl shows enhanced CNS penetration compared to non-fluorinated analogs .
  • Aryl Substitutions : 3-(4-Fluorophenyl) derivatives exhibit higher lipophilicity (clogP ~2.5), favoring kinase binding .
  • Bulkier Groups : The 3-(1,1-difluoroethyl) group increases steric bulk, improving selectivity in protease inhibition .

Key Findings :

  • Radical Fluorination : Efficient for introducing fluorine but requires careful control of reaction conditions to avoid over-fluorination .
  • Homolytic Alkylation : Metal-free methods reduce contamination in pharmaceutical intermediates .

Physicochemical and Pharmacokinetic Properties

Property 3-Fluoro-BCP-1-amine HCl 3-Phenyl-BCP-1-amine HCl 3-(4-Fluorophenyl)-BCP HCl
Solubility (PBS) 12 mg/mL 5 mg/mL 8 mg/mL
logP 1.2 2.0 2.5
Plasma Protein Binding 85% 90% 88%
t₁/₂ (Human Liver Microsomes) >120 min 60 min 90 min

Notes:

  • The 3-fluorinated derivative exhibits superior aqueous solubility due to fluorine’s electronegativity .
  • 3-Phenyl analogs show faster metabolic clearance, likely due to cytochrome P450 interactions .

Biological Activity

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. Its molecular formula is C6H11ClFNC_6H_{11}ClFN and it is recognized for its biological activity, particularly in the context of drug discovery and development.

The compound has a molecular weight of approximately 151.61 g/mol and features a bicyclic structure that may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability. The presence of the fluoromethyl group is significant, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

PropertyValue
Molecular FormulaC6H11ClFN
Molecular Weight151.61 g/mol
CAS Number2108633-67-4
Melting PointNot Available
Boiling PointNot Available

The biological activity of 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be attributed to its interaction with various biological targets, potentially including neurotransmitter receptors and enzymes involved in metabolic pathways. The fluoromethyl group may enhance binding affinity and selectivity towards specific targets, which is critical for therapeutic efficacy.

Case Studies

Research has indicated that compounds with similar bicyclic structures exhibit significant activity against various biological targets:

  • Neurotransmitter Modulation : Compounds with bicyclic structures have been shown to modulate neurotransmitter systems, particularly in the context of anxiety and depression.
  • Anticancer Activity : Bicyclic amines have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of bicyclic amines, revealing promising results in terms of potency and selectivity:

  • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of bicyclic amines, demonstrating that modifications to the fluoromethyl group significantly influenced biological activity against cancer cell lines .
  • Another investigation highlighted the role of bicyclic compounds in modulating GABAergic transmission, suggesting potential applications in treating neurological disorders .

Summary of Findings

The biological activity of 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride appears promising based on its structural characteristics and preliminary findings from related compounds:

  • Enhanced Binding Affinity : The fluoromethyl group likely contributes to improved interactions with biological targets.
  • Potential Therapeutic Applications : Possible roles in treating neurological disorders and cancer warrant further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.